2-(Aminomethyl)-4-bromoaniline 2-(Aminomethyl)-4-bromoaniline
Brand Name: Vulcanchem
CAS No.: 771583-12-1
VCID: VC3812272
InChI: InChI=1S/C7H9BrN2/c8-6-1-2-7(10)5(3-6)4-9/h1-3H,4,9-10H2
SMILES: C1=CC(=C(C=C1Br)CN)N
Molecular Formula: C7H9BrN2
Molecular Weight: 201.06 g/mol

2-(Aminomethyl)-4-bromoaniline

CAS No.: 771583-12-1

Cat. No.: VC3812272

Molecular Formula: C7H9BrN2

Molecular Weight: 201.06 g/mol

* For research use only. Not for human or veterinary use.

2-(Aminomethyl)-4-bromoaniline - 771583-12-1

Specification

CAS No. 771583-12-1
Molecular Formula C7H9BrN2
Molecular Weight 201.06 g/mol
IUPAC Name 2-(aminomethyl)-4-bromoaniline
Standard InChI InChI=1S/C7H9BrN2/c8-6-1-2-7(10)5(3-6)4-9/h1-3H,4,9-10H2
Standard InChI Key JXPHLUCMHXXHEJ-UHFFFAOYSA-N
SMILES C1=CC(=C(C=C1Br)CN)N
Canonical SMILES C1=CC(=C(C=C1Br)CN)N

Introduction

Chemical Identity and Structural Characteristics

Table 1: Fundamental Chemical Identifiers

PropertyValueSource
CAS Number771583-12-1
Molecular FormulaC₇H₉BrN₂
Molecular Weight201.064 g/mol
Exact Mass199.994904 g/mol
SMILES NotationNCC1=C(N)C=CC(Br)=C1

The compound’s planar aromatic ring system and polar functional groups contribute to its solubility in polar organic solvents and reactivity in substitution reactions .

Synthesis and Production Pathways

Challenges in Synthesis

The aminomethyl group’s electron-donating nature may direct bromination to the para position, but competing ortho/meta substitution remains a risk. Optimizing reaction parameters such as solvent polarity (e.g., cyclohexane vs. dichloroethane) and temperature is critical to achieving high regioselectivity .

Physical and Chemical Properties

Table 2: Physicochemical Properties

PropertyValueSource
Density1.572–1.6 g/cm³
Boiling Point308.5±27.0°C
Flash Point140.3±23.7°C
Vapor Pressure0.0±0.7 mmHg (25°C)
LogP (Octanol-Water)0.92
pKa9.30±0.10

The low vapor pressure indicates limited volatility at room temperature, while the moderate LogP value suggests balanced hydrophilicity/lipophilicity, making it suitable for reactions in both aqueous and organic phases .

Spectroscopic Characteristics

Although spectroscopic data (e.g., NMR, IR) are absent in the provided sources, the compound’s structure implies:

  • NMR: Distinct aromatic proton signals for the bromine-substituted ring (δ 7.2–7.6 ppm) and aminomethyl group (δ 3.3–3.8 ppm).

  • IR: Stretching vibrations for N-H (3350 cm⁻¹), C-Br (600 cm⁻¹), and C-N (1250 cm⁻¹).

Applications and Industrial Relevance

Pharmaceutical Intermediates

Brominated anilines are pivotal in synthesizing bioactive molecules. For example, 2-(aminomethyl)-4-bromoaniline could serve as a precursor for:

  • Anticancer Agents: Coordination complexes with platinum or ruthenium, leveraging the amine’s ligand properties .

  • Antimicrobials: Functionalization via Suzuki coupling to introduce heterocyclic moieties.

Materials Science

The compound’s aromaticity and bromine atom make it a candidate for:

  • Polymer Modifiers: Incorporating bromine enhances flame retardancy in epoxy resins.

  • Liquid Crystals: Substituted anilines are used in mesogenic phase materials.

CodeHazard StatementPrecautionary Measures
H302Harmful if swallowedAvoid ingestion
H315Causes skin irritationWear protective gloves
H319Causes serious eye irritationUse eye protection
H335May cause respiratory irritationUse in ventilated areas

Recent Research and Electrochemical Behavior

Electrochemical Oxidation

Studies on 4-bromoaniline derivatives reveal complex oxidation mechanisms in acetonitrile, involving dimerization and debromination pathways . For 2-(aminomethyl)-4-bromoaniline, similar processes may yield:

  • Dimeric Products: Head-to-tail coupling at the amine groups.

  • Debromination: Formation of quinone-imine structures under anodic conditions .

Coordination Chemistry

Primik et al. (2010) demonstrated that aminomethyl-substituted anilines act as bidentate ligands in transition metal complexes, enhancing their cytotoxicity against cancer cell lines . This underscores the compound’s potential in medicinal inorganic chemistry.

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